molecular formula C11H11NO3 B1599802 2-(7-methoxy-1H-indol-3-yl)acetic Acid CAS No. 850008-37-6

2-(7-methoxy-1H-indol-3-yl)acetic Acid

Cat. No.: B1599802
CAS No.: 850008-37-6
M. Wt: 205.21 g/mol
InChI Key: QAXDOPMLHZGKIR-UHFFFAOYSA-N
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Description

2-(7-methoxy-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a methoxy group at the 7-position of the indole ring, which can influence its chemical properties and biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 7-methoxyindole as the starting material.

  • Reaction Steps: The indole undergoes a series of reactions, including halogenation, followed by amination and subsequent acylation to introduce the acetic acid moiety.

  • Conditions: These reactions are often carried out under specific conditions, such as the use of strong bases or acids, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or large batch reactors.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions at the indole ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as this compound oxalate.

  • Reduction Products: Reduced derivatives such as 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine.

  • Substitution Products: Substituted derivatives with different functional groups at the indole ring.

Mechanism of Action

Target of Action

The primary target of 2-(7-methoxy-1H-indol-3-yl)acetic Acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in regulating the activities of white blood cells that are responsible for immunity.

Mode of Action

The compound interacts with its target, interleukin-2, leading to a series of biochemical reactionsIt is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

2-(7-methoxy-1H-indol-3-yl)acetic acid has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

2-(7-methoxy-1H-indol-3-yl)acetic acid is compared with other similar compounds, such as:

  • 2-(5-methoxy-1H-indol-3-yl)acetic acid: Similar structure but different position of the methoxy group.

  • 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine: Similar core structure but with an amine group instead of acetic acid.

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom and an acetamide group.

These compounds share the indole core but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDOPMLHZGKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471332
Record name 2-(7-methoxy-1H-indol-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850008-37-6
Record name 2-(7-methoxy-1H-indol-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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